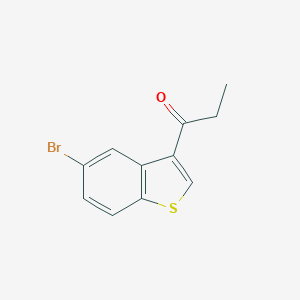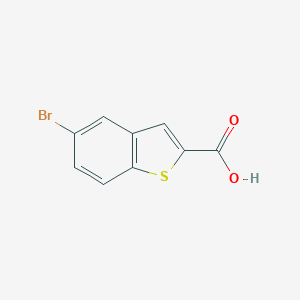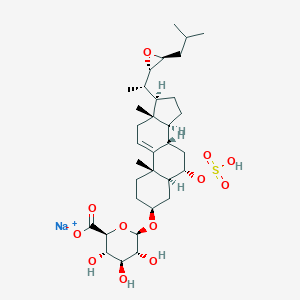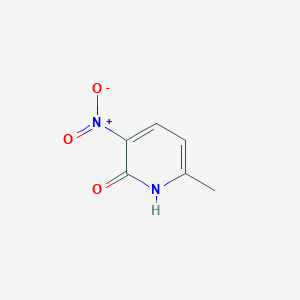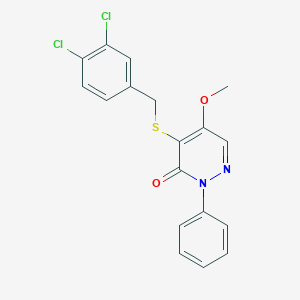
4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone, also known as DTT-205, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a pyridazinone derivative that has shown promising results in the fields of biochemistry, pharmacology, and medicinal chemistry due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the expression of several oncogenes, including c-Myc and Bcl-2, as well as the activation of several key signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Efectos Bioquímicos Y Fisiológicos
4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the suppression of tumor cell migration and invasion. This compound has also been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new treatments for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new cancer treatments. However, one of the major limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone, including the development of new formulations and delivery methods that can improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential use of this compound in combination with other chemotherapeutic agents, as well as its potential use in the treatment of other diseases beyond cancer.
Métodos De Síntesis
The synthesis of 4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone involves several steps, including the reaction of 3,4-dichlorobenzyl chloride with sodium thiomethoxide, followed by the reaction of the resulting intermediate with 2-phenyl-5-methoxy-3(2H)-pyridazinone. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone has been extensively studied for its potential use in various scientific research applications, including its use as a potential therapeutic agent for the treatment of various diseases. This compound has been shown to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer treatments.
Propiedades
Número CAS |
5509-75-1 |
|---|---|
Nombre del producto |
4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone |
Fórmula molecular |
C18H14Cl2N2O2S |
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
4-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxy-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C18H14Cl2N2O2S/c1-24-16-10-21-22(13-5-3-2-4-6-13)18(23)17(16)25-11-12-7-8-14(19)15(20)9-12/h2-10H,11H2,1H3 |
Clave InChI |
VDCOTGMNPNVIKJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)N(N=C1)C2=CC=CC=C2)SCC3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
COC1=C(C(=O)N(N=C1)C2=CC=CC=C2)SCC3=CC(=C(C=C3)Cl)Cl |
Otros números CAS |
5509-75-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



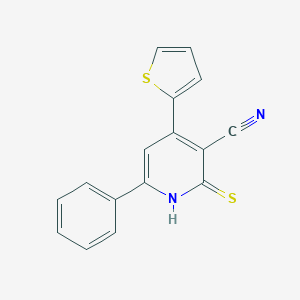
![Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B185642.png)
![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)
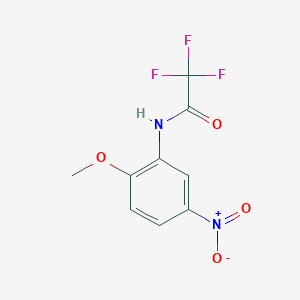
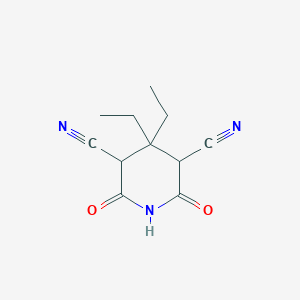
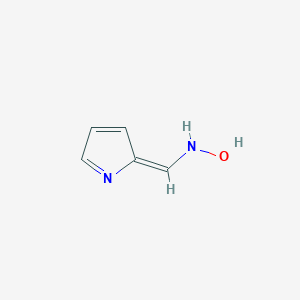

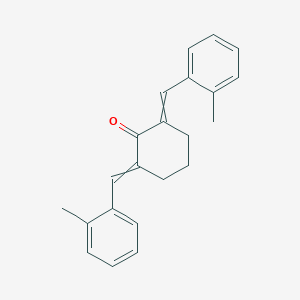

![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B185656.png)
